molecular formula C18H12Cl4S B228241 4-Methyl-1-(1-piperidinyl)-1-penten-3-one CAS No. 13606-83-2

4-Methyl-1-(1-piperidinyl)-1-penten-3-one

Cat. No. B228241
CAS RN: 13606-83-2
M. Wt: 181.27 g/mol
InChI Key: LSMUKLFKZKFRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(1-piperidinyl)-1-penten-3-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that has been found to be highly addictive and has been associated with various health risks. In

Mechanism of Action

4-Methyl-1-(1-piperidinyl)-1-penten-3-one works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It does this by binding to the dopamine transporter, which prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the euphoric and addictive effects of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one.
Biochemical and Physiological Effects:
4-Methyl-1-(1-piperidinyl)-1-penten-3-one has been found to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, body temperature, and respiratory rate. It also produces a range of psychological effects such as euphoria, increased alertness, and agitation. Prolonged use of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one can lead to addiction, psychosis, and other health problems.

Advantages and Limitations for Lab Experiments

4-Methyl-1-(1-piperidinyl)-1-penten-3-one has been used in laboratory experiments to investigate its effects on the central nervous system. It has been found to be a useful tool for studying the dopamine transporter and its role in addiction. However, the use of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one in laboratory experiments is limited due to its high toxicity and potential for abuse.

Future Directions

There is still much to be learned about the effects of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one on the central nervous system. Future research should focus on developing new therapies for addiction and other health problems associated with 4-Methyl-1-(1-piperidinyl)-1-penten-3-one use. Additionally, new synthetic cathinones are constantly being developed, and research should focus on understanding the effects of these new substances on the brain and body.
Conclusion:
In conclusion, 4-Methyl-1-(1-piperidinyl)-1-penten-3-one is a potent stimulant that has been found to produce a range of biochemical and physiological effects. It has been used in scientific research to investigate its effects on the central nervous system, but its use is limited due to its high toxicity and potential for abuse. Future research should focus on developing new therapies for addiction and other health problems associated with 4-Methyl-1-(1-piperidinyl)-1-penten-3-one use, as well as understanding the effects of new synthetic cathinones on the brain and body.

Synthesis Methods

4-Methyl-1-(1-piperidinyl)-1-penten-3-one is synthesized by using a multi-step process that involves the reaction of piperidine and pentanone. The synthesis process of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one is complex and requires expertise in organic chemistry. The purity of the final product is critical as impurities can lead to adverse health effects.

Scientific Research Applications

4-Methyl-1-(1-piperidinyl)-1-penten-3-one has been used in scientific research to investigate its effects on the central nervous system. It has been found to produce a range of effects that are similar to other stimulants such as cocaine and amphetamines. Studies have shown that 4-Methyl-1-(1-piperidinyl)-1-penten-3-one has a high affinity for the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the euphoric and addictive effects of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one.

properties

CAS RN

13606-83-2

Molecular Formula

C18H12Cl4S

Molecular Weight

181.27 g/mol

IUPAC Name

4-methyl-1-piperidin-1-ylpent-1-en-3-one

InChI

InChI=1S/C11H19NO/c1-10(2)11(13)6-9-12-7-4-3-5-8-12/h6,9-10H,3-5,7-8H2,1-2H3

InChI Key

LSMUKLFKZKFRMO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C=CN1CCCCC1

Canonical SMILES

CC(C)C(=O)C=CN1CCCCC1

synonyms

4-Methyl-1-(1-piperidinyl)-1-penten-3-one

Origin of Product

United States

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